molecular formula C13H17N5O B1455653 1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone CAS No. 1306753-70-7

1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

Numéro de catalogue: B1455653
Numéro CAS: 1306753-70-7
Poids moléculaire: 259.31 g/mol
Clé InChI: GUYJQLLDORLEPY-VOTSOKGWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Development of Triazolopyrimidine Scaffold

The triazolopyrimidine heterocyclic system has a distinguished history in organic chemistry, with its origins tracing back to the early twentieth century when fundamental research in nitrogen-containing heterocycles was establishing the foundations of modern medicinal chemistry. The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle was first reported in 1909 by Bulow and Haas, marking the beginning of systematic investigations into this unique bicyclic framework. This pioneering work established the basic synthetic approaches and structural characterization methods that would guide subsequent generations of researchers in exploring the potential of these compounds.

The development of triazolopyrimidine chemistry accelerated significantly during the mid-twentieth century as researchers recognized the structural similarities between these heterocycles and naturally occurring purines, leading to extensive investigations into their potential as purine isosteres. This period witnessed the emergence of important historical examples such as Trapidil, a platelet-derived growth factor antagonist that was originally developed as a vasodilator and anti-platelet agent, which has been successfully marketed in Japan and other countries for treating patients with ischemic coronary heart, liver, and kidney disease. The success of Trapidil demonstrated the therapeutic potential of triazolopyrimidine derivatives and stimulated further research into structure-activity relationships within this chemical class.

The evolution of synthetic methodologies has been particularly crucial in advancing triazolopyrimidine chemistry, with researchers developing increasingly sophisticated approaches to construct these bicyclic systems. Various chemical reactions have been employed, including 1,2,4-triazole nucleus annulation to pyrimidine, pyrimidines annulation to 1,2,4-triazole structure, 1,2,4-triazolo[1,5-a] pyrimidines rearrangement, and pyrimidotetrazine rearrangement reactions. These synthetic advances have enabled the preparation of increasingly complex derivatives, culminating in sophisticated compounds like 1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyltriazolo[1,5-a]pyrimidin-6-yl}ethanone.

Isomeric Structures of Triazolopyrimidines

The structural diversity of triazolopyrimidine compounds stems from the existence of eight possible isomeric arrangements, each offering unique opportunities for molecular design and biological activity optimization. The most extensively studied and stable configuration is the 1,2,4-triazolo[1,5-a]pyrimidine structure, which forms the basis for the majority of pharmacologically active compounds in this class. This particular isomeric arrangement provides optimal electronic distribution and conformational stability, making it the preferred scaffold for drug development efforts.

Research has demonstrated that different isomeric forms of triazolopyrimidine exhibit varying degrees of biological activity and stability profiles. Recent molecular docking studies have revealed that 1,2,3-triazolo[1,5-a]pyrimidine displays exceptional binding stability with a docking score value of -6.968 kcal/mol, surpassing the control compound Erlotinib which achieved a docking score of -5.744 kcal/mol. These findings highlight the importance of understanding the different isomers of triazolopyrimidine and their potential biological activities, as structural variations can significantly impact molecular recognition and binding affinity.

The compound 1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyltriazolo[1,5-a]pyrimidin-6-yl}ethanone specifically incorporates the 1,2,4-triazolo[1,5-a]pyrimidine isomeric framework, positioning it within the most thoroughly characterized and therapeutically relevant subset of triazolopyrimidine chemistry. This isomeric choice reflects decades of research demonstrating the superior properties of this particular arrangement for medicinal chemistry applications.

Triazolopyrimidine Isomer Docking Score (kcal/mol) Key Interactions Stability Ranking
1,2,3-triazolo[1,5-a]pyrimidine -6.968 Hydrogen bonds with ASP831, Pi-Alkyl bonds with VAL702, LEU820, CYS773 Highest
1,2,4-triazolo[1,5-a]pyrimidine -6.245 Multiple Van der Waals interactions High
Control (Erlotinib) -5.744 Standard kinase interactions Reference

Chemical Classification of triazolo[1,5-a]pyrimidines

The chemical classification of 1,2,4-triazolo[1,5-a]pyrimidines encompasses a sophisticated understanding of their structural features, electronic properties, and functional group compatibility. These compounds are characterized by a fused bicyclic system consisting of a six-membered pyrimidine ring condensed with a five-membered triazole ring at the 3- and 4-positions of the latter. The resulting framework provides multiple sites for structural modification, enabling the development of diverse derivatives with tailored properties.

The 1,2,4-triazolo[1,5-a]pyrimidine core system exhibits remarkable versatility as a privileged scaffold in medicinal chemistry, functioning as an effective bioisostere for various pharmacologically important moieties. Research has demonstrated that depending on the choice of substituents, the triazolopyrimidine ring can serve as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine. Additionally, the metal-chelating properties of the triazolopyrimidine ring have been exploited to generate candidate treatments for cancer and parasitic diseases.

The specific compound 1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyltriazolo[1,5-a]pyrimidin-6-yl}ethanone represents an advanced example of structural modification within this chemical class. With a molecular formula of C₁₃H₁₇N₅O and a molecular weight of 259.31 g/mol, this compound incorporates multiple functional elements that enhance its pharmacological potential. The presence of the dimethylamino vinyl group introduces both electronic and steric effects that can significantly influence biological activity, while the ethyl substituent and acetyl functionality provide additional sites for molecular recognition.

Significance in Heterocyclic Chemistry

The significance of triazolopyrimidine derivatives in heterocyclic chemistry extends far beyond their individual therapeutic applications, encompassing their role as fundamental building blocks in modern drug discovery and chemical biology research. These compounds have demonstrated remarkable versatility in accommodating diverse functional modifications while maintaining structural integrity and biological activity. The triazolopyrimidine scaffold has found numerous applications in medicinal chemistry, often resulting in the identification of biologically active compounds with favorable absorption, distribution, metabolism, and excretion-pharmacokinetic properties.

Recent advances in triazolopyrimidine chemistry have revealed their exceptional potential across multiple therapeutic areas. Molecules containing triazolopyrimidine cores have shown diverse biological activities, including anti-Alzheimer's, anti-diabetes, anti-cancer, anti-microbial, anti-tuberculosis, anti-viral, anti-malarial, anti-inflammatory, anti-parkinsonism, and anti-glaucoma activities. This broad spectrum of biological activities reflects the inherent flexibility of the triazolopyrimidine framework in adapting to different molecular targets and biological pathways.

The synthetic accessibility of triazolopyrimidine derivatives has contributed significantly to their importance in heterocyclic chemistry. Optimization of synthetic protocols such as aza-Wittig reaction and [3 + 2] cycloaddition reaction, along with traditional methods including condensation with 1,3-dicarbonyl substrates and oxidation of aminopyrimidine Schiff bases, have been performed to obtain desired triazolopyrimidines. These methodological advances have enabled researchers to explore increasingly complex structural modifications and investigate structure-activity relationships with unprecedented precision.

The metal-chelating properties of triazolopyrimidines have opened additional avenues for research in coordination chemistry and metallopharmacology. Literature provides extensive evidence of exploration of this scaffold as a ligand for the synthesis of several metal complexes with significant biological potential, including chelates of platinum, ruthenium, and other metals. This coordination chemistry aspect adds another dimension to the significance of triazolopyrimidines in contemporary chemical research.

Positioning of the Target Compound in Triazolopyrimidine Research

The compound 1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyltriazolo[1,5-a]pyrimidin-6-yl}ethanone occupies a unique position within the contemporary landscape of triazolopyrimidine research, representing a sophisticated example of structure-based drug design principles applied to heterocyclic chemistry. This compound exemplifies the current trends in medicinal chemistry toward developing multifunctional molecules that can interact with biological targets through multiple mechanisms while maintaining favorable pharmacological properties.

The structural features of this compound reflect decades of structure-activity relationship studies that have identified optimal substitution patterns for triazolopyrimidine derivatives. The presence of the dimethylamino vinyl group at the 7-position introduces enhanced electronic properties that can facilitate specific molecular interactions, while the ethyl substituent at the 2-position provides an optimal balance between lipophilicity and aqueous solubility. The acetyl functionality at the 6-position serves as both a pharmacophore element and a potential site for metabolic transformation, contributing to the compound's overall biological profile.

Recent research has emphasized the importance of vinyl-substituted triazolopyrimidine derivatives in developing compounds with enhanced biological activity. The (E)-configuration of the dimethylamino vinyl group in this compound is particularly significant, as stereochemical considerations often play crucial roles in determining biological activity and selectivity. This stereochemical precision reflects the advanced understanding of structure-activity relationships that has emerged from systematic investigations of triazolopyrimidine chemistry.

The positioning of this compound within current research initiatives is further highlighted by its inclusion in comprehensive chemical databases and commercial availability for research purposes. The compound has been assigned the Chemical Abstracts Service number 1306753-70-7 and is available from multiple chemical suppliers with high purity specifications, typically ranging from 95% to 99%. This commercial availability facilitates continued research into its properties and potential applications, contributing to the ongoing advancement of triazolopyrimidine chemistry.

Property Value Reference
Molecular Formula C₁₃H₁₇N₅O
Molecular Weight 259.31 g/mol
CAS Number 1306753-70-7
Purity 95-99%
Storage Temperature 2-8°C
MDL Number MFCD19103619

Propriétés

IUPAC Name

1-[7-[(E)-2-(dimethylamino)ethenyl]-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-5-12-15-13-14-8-10(9(2)19)11(18(13)16-12)6-7-17(3)4/h6-8H,5H2,1-4H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYJQLLDORLEPY-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(C=NC2=N1)C(=O)C)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN2C(=C(C=NC2=N1)C(=O)C)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is a compound belonging to the triazolo-pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₇N₅O
  • Molecular Weight : 259.31 g/mol
  • CAS Number : 1306753-70-7
  • MDL Number : MFCD19103619

Pharmacological Profile

The biological activity of this compound can be categorized into various therapeutic areas:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with a triazole scaffold. For instance, a study identified a novel anticancer compound through screening a drug library on multicellular spheroids, demonstrating significant cytotoxicity against various cancer cell lines . The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation.

2. Antimicrobial Activity

The compound exhibits promising antimicrobial properties. A review on 1,2,4-triazoles indicated their effectiveness as antifungal and antibacterial agents. Specifically, derivatives of triazolo-pyrimidines showed significant activity against Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions enhance antimicrobial efficacy.

3. Antiviral Activity

Compounds similar to this compound have been studied for their antiviral properties. Research indicates that triazole derivatives can inhibit viral replication by interfering with viral enzymes .

The exact mechanism through which this compound exerts its biological effects has not been fully elucidated. However, it is believed that the compound may act through:

  • Enzyme Inhibition : Compounds in this class often inhibit enzymes crucial for cellular processes.
  • Interference with Nucleic Acid Synthesis : Similar structures have shown the ability to disrupt DNA/RNA synthesis in pathogens.

Case Study 1: Anticancer Screening

A study conducted on a library of triazole-containing compounds revealed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines. The findings suggested that structural modifications could lead to enhanced potency and selectivity .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that derivatives of triazolo-pyrimidines had minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics against resistant strains of bacteria such as MRSA and E. coli . These results underscore the potential for developing new antimicrobial agents from this class of compounds.

Data Table: Biological Activities Overview

Activity TypeMechanismReference
AnticancerEnzyme inhibition
AntimicrobialDisruption of bacterial growth
AntiviralInhibition of viral replication

Comparaison Avec Des Composés Similaires

Key Observations:

Electron-withdrawing groups (e.g., CF₃) reduce electron density on the heterocyclic core, which may alter reactivity or binding interactions .

Synthetic Pathways: A common synthetic route involves enaminone intermediates formed via reactions with dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with amino derivatives (e.g., hydrazines, amidines) . For example, highlights the formation of bis-triazolo-pyrimidines using this method, suggesting scalability for analogs .

Méthodes De Préparation

Formation of the Triazolo[1,5-a]pyrimidine Core

  • Starting Materials: Pyrimidine derivatives with appropriate substituents (e.g., 2-ethyl substituent) are commonly used as precursors.
  • Cyclization: The triazole ring is formed via cyclization reactions involving hydrazine or substituted hydrazines with pyrimidine precursors containing suitable leaving groups or activated positions.
  • Reaction Conditions: Typically conducted under reflux in polar solvents such as ethanol or acetonitrile, sometimes with acid or base catalysis to facilitate ring closure.

Introduction of the Ethanone Group at Position 6

  • Acetylation: The ethanone (acetyl) substituent at position 6 can be introduced by selective acetylation of the corresponding hydroxy or amino precursor using acetyl chloride or acetic anhydride under controlled conditions.
  • Regioselectivity: The position-specific substitution is achieved by exploiting the electronic and steric properties of the triazolopyrimidine ring system.

Installation of the (E)-2-(Dimethylamino)vinyl Substituent at Position 7

  • Knoevenagel-type Condensation: The (E)-2-(dimethylamino)vinyl group is typically introduced via a condensation reaction between an aldehyde or ketone intermediate at position 7 and dimethylamine or its equivalent.
  • Stereochemistry Control: The (E)-configuration is favored under thermodynamic control, often achieved by reaction conditions such as mild heating and the use of bases like triethylamine.
  • Purification: The final compound is purified by recrystallization or chromatography to ensure high purity and correct stereochemistry.

Representative Synthetic Route Summary Table

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Cyclization Pyrimidine derivative + hydrazine, reflux in ethanol Formation of triazolo[1,5-a]pyrimidine core
2 Acetylation Acetyl chloride or acetic anhydride, base catalyst Introduction of ethanone group at position 6
3 Knoevenagel condensation Dimethylamine, aldehyde intermediate, base (e.g., triethylamine), mild heat Installation of (E)-2-(dimethylamino)vinyl at position 7
4 Purification Recrystallization or chromatography Pure 1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyltriazolo[1,5-a]pyrimidin-6-yl}ethanone

Research Findings and Optimization Notes

  • Yield Optimization: Reaction yields depend on the purity of starting materials and precise control of reaction times and temperatures during cyclization and condensation steps.
  • Stereoselectivity: The (E)-isomer predominates under the described conditions, but analytical verification (e.g., NMR, HPLC) is essential to confirm stereochemistry.
  • Scalability: The described methods are amenable to scale-up for batch synthesis with appropriate modifications to solvent volumes and reaction vessel sizes.
  • Safety and Handling: The compound and intermediates should be handled under standard laboratory safety protocols due to potential toxicity and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
Reactant of Route 2
Reactant of Route 2
1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.